molecular formula C18H21N3O2 B269181 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

カタログ番号 B269181
分子量: 311.4 g/mol
InChIキー: RWNJKZOZWFIQNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Anilinocarbonyl)amino]-N-(sec-butyl)benzamide, also known as ABT-737, is a small-molecule inhibitor that has shown promising results in cancer research. This compound belongs to the class of BH3 mimetics, which mimic the activity of the BH3-only proteins that regulate apoptosis, or programmed cell death. ABT-737 has been found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.

作用機序

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis by inhibiting the activity of the pro-apoptotic proteins Bax and Bak. By binding to these proteins, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide releases Bax and Bak, which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to synergize with other small-molecule inhibitors to induce apoptosis in cancer cells. However, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to have limited efficacy in some cancer cell lines, such as those that overexpress Mcl-1, another anti-apoptotic protein.

実験室実験の利点と制限

One advantage of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which allows for targeted inhibition of these proteins. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its limited efficacy in some cancer cell lines, as mentioned previously. Another limitation is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide research. One direction is the development of more potent and selective BH3 mimetics that can overcome the limitations of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Another direction is the identification of biomarkers that can predict which cancer cell lines will be sensitive to 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Additionally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in other diseases, such as neurodegenerative disorders, where apoptosis plays a role in disease progression.

合成法

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide was first synthesized by Abbott Laboratories in 2004. The synthesis involves the reaction of 4-aminobenzamide with N-(sec-butyl)isoquinoline-3-carboxamide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with phosgene and aniline to yield 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. The overall yield of this synthesis is around 20%.

科学的研究の応用

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been extensively studied in cancer research. It has been found to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and ovarian cancers. 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to synergize with other small-molecule inhibitors, such as PI3K inhibitors, to induce apoptosis in cancer cells.

特性

製品名

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

分子式

C18H21N3O2

分子量

311.4 g/mol

IUPAC名

N-butan-2-yl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23)

InChIキー

RWNJKZOZWFIQNF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。